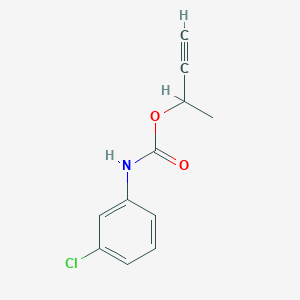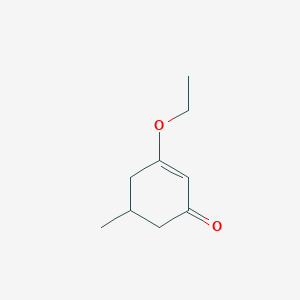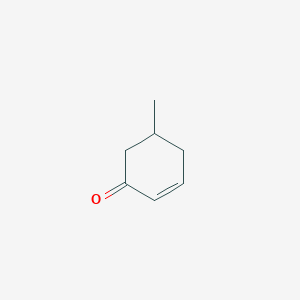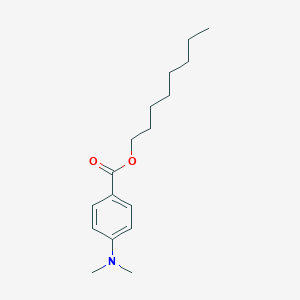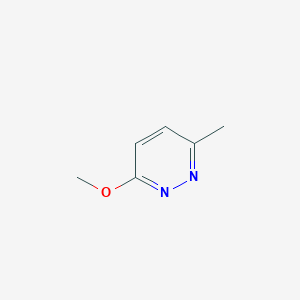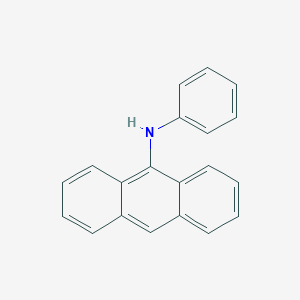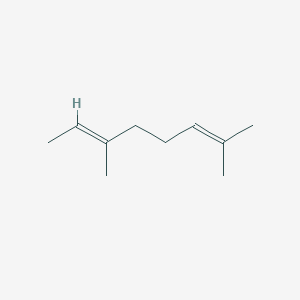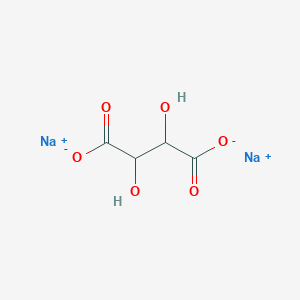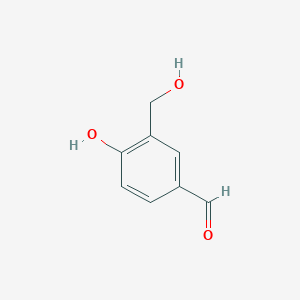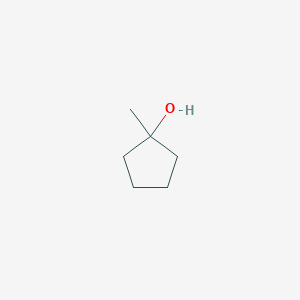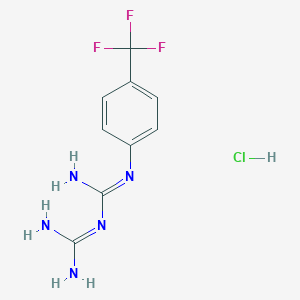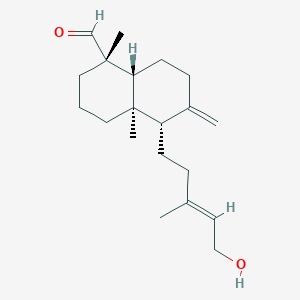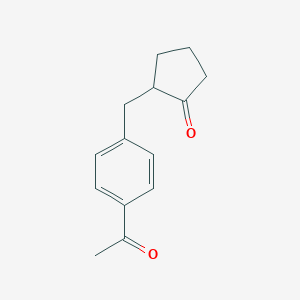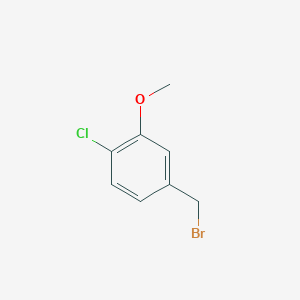![molecular formula C39H78O2 B105281 9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)- CAS No. 17367-39-4](/img/structure/B105281.png)
9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-, commonly known as OPOE, is a synthetic surfactant that has gained significant attention in the scientific community due to its unique properties. OPOE is a nonionic surfactant that possesses a long hydrophobic tail and a hydrophilic head group, making it an ideal candidate for use in various scientific research applications.
Mécanisme D'action
OPOE works by reducing the surface tension between two immiscible phases, such as oil and water. This allows for the formation of stable emulsions and microemulsions, which can be used to deliver drugs or other active compounds to specific targets in the body.
Effets Biochimiques Et Physiologiques
OPOE has been shown to have low toxicity and is generally considered safe for use in scientific research applications. However, it is important to note that the long-term effects of OPOE exposure are not well understood, and further studies are needed to fully evaluate its safety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using OPOE in scientific research is its ability to form stable emulsions and microemulsions, which can be used to deliver drugs or other active compounds to specific targets in the body. Additionally, OPOE is relatively easy to synthesize and has a long shelf life. However, one of the limitations of using OPOE is that it may not be suitable for use in certain experimental conditions or with certain types of compounds.
Orientations Futures
There are several potential future directions for research involving OPOE. One area of interest is the development of new drug delivery systems using OPOE-based emulsions and microemulsions. Additionally, further studies are needed to fully understand the long-term effects of OPOE exposure and to evaluate its safety for use in various scientific research applications. Finally, there is potential for OPOE to be used in other industries, such as the food and cosmetic industries, where it may have unique applications as a surfactant.
Méthodes De Synthèse
OPOE is synthesized by the reaction between 9-octadecene and 3-(octadecyloxy)propylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
OPOE has been widely used in various scientific research applications due to its unique properties. It is commonly used as a surfactant in the preparation of nanoparticles, liposomes, and other drug delivery systems. OPOE has also been used in the preparation of microemulsions, which have potential applications in the pharmaceutical and cosmetic industries.
Propriétés
Numéro CAS |
17367-39-4 |
|---|---|
Nom du produit |
9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)- |
Formule moléculaire |
C39H78O2 |
Poids moléculaire |
579 g/mol |
Nom IUPAC |
1-[3-[(Z)-octadec-9-enoxy]propoxy]octadecane |
InChI |
InChI=1S/C39H78O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40-38-35-39-41-37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-39H2,1-2H3/b19-17- |
Clé InChI |
ZYSFCZCADXNZDT-ZPHPHTNESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOCCCOCCCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCCOCCCOCCCCCCCCC=CCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCCCOCCCCCCCCC=CCCCCCCCC |
Synonymes |
(Z)-1-[3-(Octadecyloxy)propyloxy]-9-octadecene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



